5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Overview
Description
5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H12ClF3N2O2 and its molecular weight is 344.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glycine Transporter 1 Inhibitor
- Application : Identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor.
- Research Insight : Compound 7n, a structurally diverse back-up compound, demonstrated significant GlyT1 inhibitory activity, favorable pharmacokinetics profile, and increased glycine concentration in rat cerebrospinal fluid (Yamamoto et al., 2016).
NF-kappaB and AP-1 Gene Expression Inhibitor
- Application : Investigated as an inhibitor of NF-kappaB and AP-1 transcription factors.
- Research Insight : Structural modifications of the pyrimidine ring in N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide showed significant impacts on cell-based activity and potential gastrointestinal permeability (Palanki et al., 2000).
Synthesis of Polyamides
- Application : Used in the synthesis of amides and polyamides.
- Research Insight : A new condensing agent was utilized for the preparation of amides from carboxylic acids and amines, showing effective polycondensation at room temperature (Kimura et al., 1992).
Antimicrobial Drug Development
- Application : Synthesized as potential antibacterial drugs.
- Research Insight : A series of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives were synthesized and displayed moderate to good antibacterial activity against several strains (Devi et al., 2018).
Enaminone Anticonvulsants
- Application : Investigated for anticonvulsant properties.
- Research Insight : The crystal structures of several anticonvulsant enaminones were determined, revealing significant structural features and intermolecular hydrogen bond formations (Kubicki et al., 2000).
Properties
IUPAC Name |
5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-13(22)12-6-11(16)8-21(14(12)23)7-9-2-4-10(5-3-9)15(17,18)19/h2-6,8H,7H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUDYFAQVGSEEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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